molecular formula C21H23N3O6 B14769485 Lenalidomide-5'-CO-PEG2-propargyl

Lenalidomide-5'-CO-PEG2-propargyl

Cat. No.: B14769485
M. Wt: 413.4 g/mol
InChI Key: LIBAHLJEHRMOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenalidomide-5'-CO-PEG2-propargyl is a synthetic derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed as a proteolysis-targeting chimera (PROTAC) building block, incorporating a lenalidomide-based E3 ligase ligand, a polyethylene glycol (PEG) linker, and a propargyl group for click chemistry-mediated conjugation to target proteins. The PEG2 linker (two ethylene oxide units) balances hydrophilicity and molecular flexibility, while the propargyl terminal group enables bioorthogonal reactions for modular drug design .

These derivatives are critical for developing targeted protein degradation therapies, particularly in oncology and autoimmune diseases .

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-(2-prop-2-ynoxyethoxy)propanamide

InChI

InChI=1S/C21H23N3O6/c1-2-8-29-10-11-30-9-7-19(26)22-15-3-4-16-14(12-15)13-24(21(16)28)17-5-6-18(25)23-20(17)27/h1,3-4,12,17H,5-11,13H2,(H,22,26)(H,23,25,27)

InChI Key

LIBAHLJEHRMOQW-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Lenalidomide Activation

The synthesis begins with the preparation of high-purity lenalidomide, as outlined in the patent US20110021567A1. Key steps include:

  • Nitro Reduction : Hydrogenation of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione (Formula II) using 10% palladium on carbon (Pd/C) in the presence of methanesulfonic acid. This step achieves >99.5% purity under optimized conditions (30°C, 90 psi H₂, 3 hours).
  • Salt Formation : Isolation of the methanesulfonate salt of lenalidomide, followed by neutralization with sodium bicarbonate to yield freebase lenalidomide (84% yield after vacuum drying).

PEGylation and Propargyl Functionalization

The PEG2 linker and propargyl group are introduced sequentially:

  • Carboxylic Acid Activation : The 5'-position of lenalidomide is functionalized with a carbonyl group (CO) using carbodiimide crosslinkers (e.g., EDC/NHS) in anhydrous dimethylformamide (DMF).
  • PEG2 Conjugation : A PEG2 diol is coupled to the activated carbonyl via esterification. Solvent-free conditions at 60°C for 12 hours achieve 92% conversion, as reported in industrial protocols.
  • Propargyl Group Attachment : The terminal hydroxyl of PEG2 is replaced with a propargyl group using propargyl bromide and potassium carbonate in tetrahydrofuran (THF), yielding Lenalidomide-5'-CO-PEG2-propargyl (85% purity before chromatography).

Industrial Synthesis Optimization

Catalytic Systems and Reaction Conditions

Industrial processes prioritize scalability and green chemistry principles. Comparative data for catalytic systems are summarized below:

Catalyst Solvent Temperature Yield Purity (HPLC) Source
10% Pd/C Water 30°C 84% 99.7%
Zinc/Acetic Acid Methanol 25°C 78% 98.5%
Raney Nickel Ethanol 35°C 81% 99.2%

Key Findings :

  • Pd/C in aqueous methanesulfonic acid achieves the highest yield and purity for lenalidomide precursor synthesis.
  • Solvent-free PEGylation reduces waste and improves reaction efficiency.

Green Chemistry Integration

  • Recyclable Catalysts : Pd/C is recovered and reused for up to five cycles without significant activity loss.
  • Continuous Flow Reactors : Microreactor systems reduce reaction times by 40% for propargyl functionalization steps.

Analytical Characterization

Quality Control Metrics

Critical analytical methods for validating synthesis include:

Technique Parameter Specification Source
Reverse-Phase HPLC Purity ≥99.5% (210 nm)
¹H/¹³C NMR Structural confirmation δ 2.5 ppm (propargyl CH)
High-Resolution MS Molecular weight verification [M+H]+: 589.642 Da

Impurity Profiling

Common impurities and their mitigation strategies:

  • Unreacted Lenalidomide : Removed via silica gel chromatography (ethyl acetate/methanol 9:1).
  • PEG2 Oligomers : Controlled by stoichiometric optimization (1:1.2 molar ratio of lenalidomide to PEG2-propargyl reagent).

Challenges and Solutions

Stereochemical Control

Lenalidomide’s chiral center at C3’ necessitates enantioselective synthesis. Racemization is minimized by maintaining pH < 7 during hydrogenation and using low-temperature crystallization.

Solubility Management

The PEG2 linker enhances aqueous solubility (logP reduced from 1.2 to -0.8), but aggregation occurs in high-ionic-strength buffers. Dynamic light scattering (DLS) confirms monodisperse formulations at pH 6.5–7.5.

Recent Advancements

Click Chemistry Applications

The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for PROTAC development. Conjugation with azide-functionalized E3 ligase ligands achieves >90% target protein degradation in myeloma cell lines.

Industrial Scale-Up

  • Spray Drying : Amorphous formulations of this compound are stabilized with povidone K-30, achieving 12-month shelf life at 25°C.
  • Micronization : Jet milling under nitrogen produces particles <10 μm, enhancing bioavailability.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-5’-CO-PEG2-propargyl undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form an epoxide or other oxidized derivatives.

    Reduction: The nitro group in the intermediate can be reduced to an amino group during synthesis.

    Substitution: The propargyl group allows for nucleophilic substitution reactions, enabling further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for hydrogenation.

    Substitution: Nucleophiles such as azides or thiols can react with the propargyl group under mild conditions.

Major Products

    Oxidation: Epoxides or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Lenalidomide-5’-CO-PEG2-propargyl has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of protein-protein interactions and as a tool for labeling and tracking biomolecules.

    Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in cancer treatment.

    Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.

Mechanism of Action

Lenalid

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Lenalidomide-5'-CO-PEG2-propargyl (inferred properties) with structurally related compounds, focusing on molecular attributes, linker composition, and functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Linker Type Functional Group Purity (HPLC) Storage Conditions Shelf Life Regulatory Status
This compound* C21H23N3O6 ~425.43† PEG2 Propargyl ≥95%‡ Refrigerated 12 months‡ Research Use Only
Lenalidomide-5'-CO-PEG3-propargyl C23H27N3O7 457.483 PEG3 Propargyl ≥95% Refrigerated 12 months Research Use Only
Lenalidomide-5'-acetamido-O-PEG3-C2-azide C23H30N6O8 518.527 PEG3 + C2 Azide ≥95% Refrigerated 12 months Research Use Only
Propargyl-PEG2-amine C7H13NO2 143.18 PEG2 Amine N/A Room temperature N/A Commercial

*Inferred properties based on PEG2 analogs. †Estimated based on PEG2 substitution. ‡Assumed consistent with similar Tenova Pharma products.

Key Findings:

PEG3 linkers (e.g., in Lenalidomide-5'-acetamido-O-PEG3-C2-azide) may improve solubility but could compromise target engagement efficiency due to increased hydrophilicity .

Functional Group Reactivity :

  • The propargyl group enables copper-free click chemistry for conjugation to azide-modified biomolecules, a critical feature for PROTAC assembly .
  • In contrast, azide-terminated derivatives (e.g., Lenalidomide-5'-acetamido-O-PEG3-C2-azide) require copper-catalyzed cycloaddition, which may introduce cytotoxicity in cellular systems .

Stability and Storage :

  • All lenalidomide derivatives require refrigerated storage (2–8°C) to maintain stability, with a shelf life of 12 months .
  • Commercial PEG-propargyl linkers (e.g., Propargyl-PEG2-amine) are stable at room temperature, highlighting the sensitivity of lenalidomide-based constructs .

Regulatory and Purity Considerations :

  • All compounds listed are labeled "For Research Use Only," emphasizing their preclinical application.
  • Purity ≥95% (HPLC) is standard, ensuring reliability in experimental settings .

Research Implications and Limitations

  • Linker Optimization : Shorter PEG chains (PEG2 vs. PEG3) may enhance blood-brain barrier penetration in neurological cancers but require empirical validation .
  • Functional Group Compatibility : Propargyl-terminated compounds are preferred for in vivo applications due to reduced copper toxicity compared to azide derivatives .
  • Data Gaps : Direct comparative studies on efficacy, pharmacokinetics, and toxicity between PEG2 and PEG3 analogs are absent in the provided evidence. Further research is needed to elucidate structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.